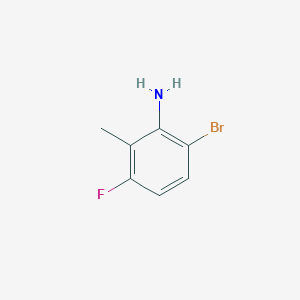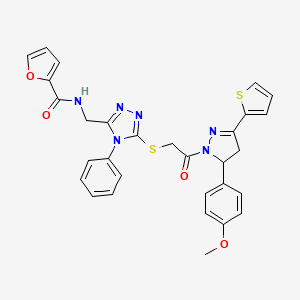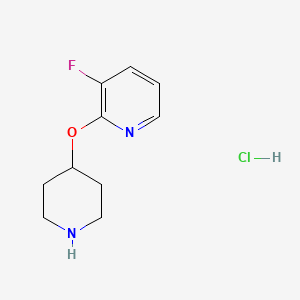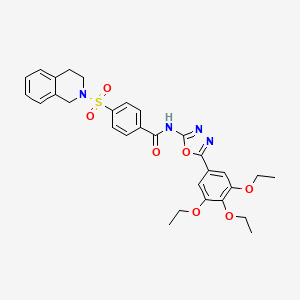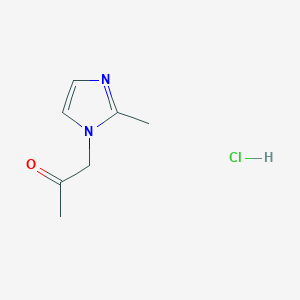
2,6,6-Trimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,6,6-Trimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole is a fundamental framework that is prevalent in many natural substances, including alkaloids and tryptophan .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the indole ring, followed by various functional group interconversions and additions. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a trihydroindolone (a type of indole) with three methyl groups at the 2,6,6-positions and a phenyl group at the 1-position with an isopropyl substituent at the 4-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring and the various substituents. The electron-rich indole ring might undergo electrophilic aromatic substitution. The carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and functional groups would affect its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
Preparation of Silyl Derivatives : The trimethylsilyl group is utilized in the synthesis of various chemical compounds. For instance, the study by Hurst and Mcinnes (1965) discusses the alcoholysis of trialkylalkoxysilanes and the preparation of methyl 2,3,4-tri-O-trimethylsilyl-alpha-D-glucopyranoside, showcasing the application in chemical synthesis (Hurst & Mcinnes, 1965).
Reaction with Diisocyanates : Trimethylolpropane (TMP), used in polyurethane production, demonstrates the reactivity of trimethyl compounds with diisocyanates, as explored by Möller and Moritz (2006) (Möller & Moritz, 2006).
Synthesis of 1,2-Azaboratabenzene : The synthesis and application of 1,2-dihydro-2-phenyl-1,2-azaborine, a compound related to trimethylsilyl derivatives, are discussed in a study by Pan, Kampf, and Ashe (2004), showing its use as a nucleophilic catalyst (Pan, Kampf, & Ashe, 2004).
Photophysical and Photochemical Studies
Investigation of One- and Two-Photon Absorption Properties : The study of bis((4-phenylethynyl)phenyl) ethynyl)bis(trimethylphosphine)platinum(II) (PE2) and its analogs, involving trimethyl derivatives, highlights the importance in photophysical research. Yang, Feng, and Ren (2008) delve into this area (Yang, Feng, & Ren, 2008).
Photochemical Reactions of Cytosine N‐Methyl Analogs : The photochemical reactions of various N-methyl cytosine analogs, involving isopropanol, are explored by Ekpenyong and Shetlar (1979), demonstrating applications in photochemistry (Ekpenyong & Shetlar, 1979).
Organometallic Chemistry
Isocyanide and Ylidene Complexes of Boron : Research by Tamm, Lügger, and Hahn (1996) on complexes involving trimethylsiloxyphenyl isocyanide with triphenylborane illustrates applications in organometallic chemistry (Tamm, Lügger, & Hahn, 1996).
Photolysis of Organopolysilanes : The study by Ishikawa, Nakagawa, and Kumada (1977) on the photolysis of tris(trimethylsilyl)phenylsilane in the presence of various compounds is another example of research in this field (Ishikawa, Nakagawa, & Kumada, 1977).
Miscellaneous Applications
Synthetic Studies of Alkoxy Isoindole-1,3-diones : Ahmed et al. (2006) discuss the synthesis of specific derivatives and their antibacterial properties, highlighting the medicinal chemistry aspect (Ahmed et al., 2006).
Reactions of Phosphites with Benzoquinone Monoimines : The study by Boulos, Hennawy, and Arsanious (1993) on reactions involving trimethyl phosphite demonstrates its application in organic synthesis (Boulos, Hennawy, & Arsanious, 1993).
Use of Aminoalcohol as Synergist in UV-Curing Applications : The research by Arsu (2002) discusses the use of 2-(N-methyl-N-phenylamino)-1-phenylethanol, related to trimethyl compounds, in UV-curing applications (Arsu, 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,6,6-trimethyl-1-(4-propan-2-ylphenyl)-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-13(2)15-6-8-16(9-7-15)21-14(3)10-17-18(21)11-20(4,5)12-19(17)22/h6-10,13H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMYVHVPRBSNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)C(C)C)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

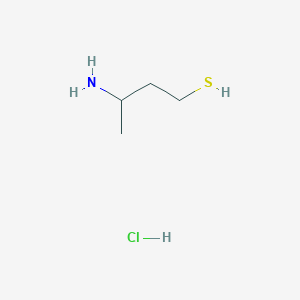
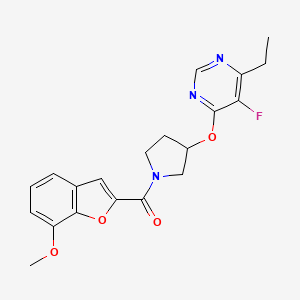

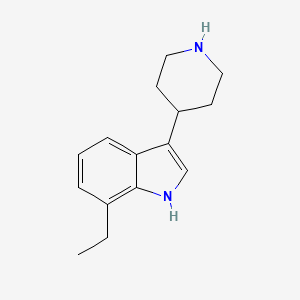

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol](/img/structure/B2983799.png)
![5-(2,4-Dichlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2983801.png)


